molecular formula C13H8BrF5N2S B2486420 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379803-57-2

2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B2486420
CAS No.: 1379803-57-2
M. Wt: 399.18
InChI Key: LCIMZZOYLYFQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a complex organic compound that features both bromine and pentafluorosulfanyl groups attached to a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoimidazole compounds .

Scientific Research Applications

2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The bromine and pentafluorosulfanyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate specific pathways and exert therapeutic effects, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is unique due to the presence of both bromine and pentafluorosulfanyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

[2-(2-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF5N2S/c14-10-4-2-1-3-9(10)13-20-11-6-5-8(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMZZOYLYFQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.